molecular formula C14H20BrNO3S B2547629 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine CAS No. 898650-88-9

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine

Cat. No. B2547629
CAS RN: 898650-88-9
M. Wt: 362.28
InChI Key: PRCPCLZPLRUGHY-UHFFFAOYSA-N
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Description

The compound 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine is a chemical entity that can be associated with sulfonamide derivatives. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonamide compounds and their synthesis. For instance, sulfonamides are known to be versatile in medicinal chemistry due to their involvement in various biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex and often requires multiple steps. The first paper discusses the resolution of a nonsteroidal antiandrogen sulfonamide compound, which involves chromatographic separation and subsequent hydrolysis and oxidation steps . Although the compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The absolute configuration of such compounds can be crucial for their biological activity, as seen in the first paper where the R enantiomer is identified as the more potent form . This information is pertinent to the molecular structure analysis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine, as the stereochemistry could significantly impact its properties and potential applications.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including cross-coupling reactions. The second paper describes the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by copper(I) iodide and a bidentate ligand . This reaction yields N-(3-pyridinyl)-substituted sulfonamides, which suggests that similar methodologies could be employed for the chemical reactions involving 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)-3-methylpiperidine.

Physical and Chemical Properties Analysis

Scientific Research Applications

Bromophenol Derivatives

Bromophenol derivatives, such as those isolated from the red alga Rhodomela confervoides, exhibit diverse structures and have been studied for their bioactivities. Although the specific derivatives mentioned did not show activity against human cancer cell lines or microorganisms, their isolation and structural elucidation contribute to the understanding of marine-derived compounds and their potential applications in medicinal chemistry (Zhao et al., 2004).

Sulfamoyl and Piperidine Functionalities

Compounds featuring sulfamoyl and piperidine functionalities, like the 1,3,4-oxadiazole derivatives, demonstrate the importance of these groups in medicinal chemistry. A study synthesized various derivatives showcasing antibacterial activities, highlighting the role of these functionalities in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2017).

Antioxidant and Antibacterial Evaluation

The antioxidant activity of bromophenols from marine red algae suggests potential applications in food preservation and as natural antioxidant sources. These compounds have shown activities stronger than or comparable to synthetic antioxidants, indicating their value in combating oxidative stress (Li et al., 2011).

properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-10-5-4-6-16(9-10)20(17,18)14-8-13(19-3)12(15)7-11(14)2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPCLZPLRUGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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